5-amino-1H-pyrrole-3-carbonitrile
Description
This article delves into the chemical significance of 5-amino-1H-pyrrole-3-carbonitrile, exploring its foundational role in organic synthesis and its growing importance in medicinal chemistry. We will examine its properties as a versatile synthetic synthon and trace the current trajectories of academic research that are unlocking the full potential of this intriguing molecule.
Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the world of organic chemistry. numberanalytics.comnumberanalytics.com Its structure is at the core of many natural products essential for life, including heme in hemoglobin and the chlorophylls (B1240455) responsible for photosynthesis. uctm.eduuni-rostock.de The pyrrole ring's electron-rich nature makes it highly reactive towards electrophiles, enabling a wide array of chemical transformations. numberanalytics.comuctm.edu
In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its widespread presence in biologically active compounds. mdpi.com Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. benthamdirect.comnih.govresearchgate.net This versatility has made the pyrrole nucleus a focal point for drug discovery and development, with numerous pyrrole-containing drugs available commercially and many more in clinical trials. mdpi.commdpi.com The ability to readily functionalize the pyrrole ring allows chemists to fine-tune the biological activity of these molecules, leading to the creation of potent and selective therapeutic agents. nih.gov
Within the vast family of pyrrole derivatives, this compound stands out as a particularly useful synthetic intermediate. This bifunctional molecule possesses both an amino group and a carbonitrile group, which serve as reactive handles for a variety of chemical reactions. The presence of these functional groups on the pyrrole ring allows for the construction of more complex molecular architectures.
The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of Schiff bases. The carbonitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This dual reactivity makes this compound a versatile synthon for the synthesis of a diverse range of heterocyclic compounds. uni-rostock.de For instance, it serves as a key building block in the creation of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known for their significant biological activities. researchgate.net
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) |
| This compound | C5H5N3 | 107.11 | - | - |
| 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile | C12H11N3 | 197.24 | - | Min. 95% |
| 5-amino-1-methyl-1H-pyrrole-3-carbonitrile | C6H7N3 | 121.14 | Brown Solid | 95% |
Data sourced from PubChem and commercial supplier information. cymitquimica.comnih.govsigmaaldrich.com
Current academic research on this compound is multifaceted, exploring its utility in several key areas. A significant focus is on the development of novel synthetic methodologies that utilize this compound as a starting material. Researchers are devising more efficient and environmentally friendly ways to synthesize complex molecules, including multi-component reactions that can generate a high degree of molecular diversity in a single step. mdpi.comrsc.org
Another major research thrust is the application of this compound in medicinal chemistry. Scientists are actively designing and synthesizing new derivatives with the aim of discovering novel drug candidates. mdpi.com For example, it has been used as a precursor for the synthesis of inhibitors of protein kinase C-iota (PKC-ι), an enzyme implicated in various cancers. nih.gov Furthermore, the compound is being investigated for its potential in creating materials with interesting electronic and photophysical properties.
The exploration of the reactivity of the pyrrole ring and its substituents continues to be a subject of fundamental academic interest. Studies on the intramolecular cyclization reactions of derivatives of this compound are leading to the discovery of new heterocyclic ring systems with unique properties. mdpi.com This ongoing research promises to further expand the synthetic utility and application of this versatile chemical compound.
Properties
IUPAC Name |
5-amino-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-2-4-1-5(7)8-3-4/h1,3,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXRSCWGMDQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 1h Pyrrole 3 Carbonitrile and Its Substituted Derivatives
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction
The synthesis of the pyrrole core has been a subject of extensive research for over a century, leading to the development of several named reactions that remain relevant today. Concurrently, modern organic synthesis has introduced innovative strategies, including multi-component reactions and green chemistry protocols, to enhance efficiency and sustainability.
Adaptations of Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone in pyrrole chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org
While direct adaptations of the Paal-Knorr synthesis for the specific preparation of 5-amino-1H-pyrrole-3-carbonitrile are not extensively documented, the versatility of this method allows for its conceptual application. A plausible adaptation would involve a suitably substituted 1,4-dicarbonyl precursor that, upon reaction with ammonia, would yield the target aminonitrile pyrrole. The choice of substituents on the dicarbonyl compound is crucial for directing the cyclization and ensuring the desired substitution pattern on the final pyrrole ring.
Modern variations of the Paal-Knorr synthesis often employ catalysts to improve reaction conditions and yields. For instance, a proline-catalyzed approach has been developed for the synthesis of highly substituted pyrroles, showcasing the evolution of this classical method. rsc.org Such catalytic systems could potentially be applied to the synthesis of this compound derivatives from appropriate starting materials.
Hantzsch Pyrrole Synthesis and its Modifications
The Hantzsch pyrrole synthesis, another classical method, involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.org
Similar to the Paal-Knorr synthesis, direct applications of the Hantzsch method for the synthesis of this compound are not commonplace in the literature. However, the synthesis of pyrroles with a cyano group at the 3-position is achievable through modifications of this reaction. For example, replacing the β-ketoester with a β-ketonitrile could potentially lead to the formation of 3-cyanopyrrole derivatives. researchgate.net
Contemporary modifications of the Hantzsch synthesis have focused on expanding its scope and improving its efficiency. A generalized version of the Hantzsch synthesis has been developed using high-speed vibration milling, demonstrating a one-pot, solid-state process for producing polysubstituted pyrroles. rsc.org This mechanochemical approach offers a more sustainable alternative to traditional solvent-based methods and could be explored for the synthesis of aminonitrile pyrroles.
Multi-component Reactions for Pyrrole Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as powerful tools in organic synthesis. These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity.
A significant advancement in the synthesis of substituted pyrroles, including those with the 5-amino-3-carbonitrile scaffold, has been the development of three-component condensation reactions. One notable example involves the one-pot reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine. nih.gov This method provides N-substituted 2,5-disubstituted-1H-pyrrole-3-carbonitriles with high selectivity and in good yields. The reaction proceeds under mild conditions, typically with acetic acid as a catalyst in ethanol (B145695) at elevated temperatures. nih.gov
Another versatile three-component approach is the ring-opening of nitroepoxides with amines, followed by cyclization, which yields N-substituted 2-amino-3-cyano pyrroles. rsc.org This reaction demonstrates the utility of readily available starting materials for constructing the desired pyrrole core.
The following table summarizes representative examples of three-component syntheses of pyrrole-3-carbonitrile derivatives.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) |
| D-(+)-Fructose | Benzoylacetonitrile | Benzylamine (B48309) | 1-Benzyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-2-phenyl-1H-pyrrole-3-carbonitrile | 77% |
| D-(+)-Fructose | Benzoylacetonitrile | Cyclohexylamine | 1-Cyclohexyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-2-phenyl-1H-pyrrole-3-carbonitrile | 72% |
| D-(+)-Fructose | 3-Oxobutanenitrile | 2-Phenylethylamine | 2-Methyl-1-(2-phenylethyl)-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 71% |
Table based on data from a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize the use of hazardous reagents and solvents and operate under milder conditions. While specific catalyst-free and green protocols for the direct synthesis of this compound are emerging, analogous syntheses of related nitrogen-containing heterocycles provide valuable insights.
For instance, the catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been reported in green media such as water and ethanol at room temperature. rsc.org This reaction proceeds via a tandem Knoevenagel condensation followed by cyclocondensation. The success of such a protocol for a closely related heterocyclic system suggests that similar strategies could be developed for the synthesis of the target pyrrole.
The use of novel, recyclable catalysts is another hallmark of green chemistry. A recent study demonstrated the use of a nano copper catalyst immobilized on a modified layered double hydroxide (B78521) for the efficient synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. rsc.org This method offers several advantages, including eco-friendliness, mild reaction conditions, and high yields. The development of similar catalytic systems for pyrrole synthesis is a promising area of research.
Targeted Synthesis of this compound Scaffolds
The targeted synthesis of this compound scaffolds with diverse substitution patterns is crucial for exploring their potential in various applications. One-pot synthetic strategies are particularly valuable in this context as they allow for the rapid generation of libraries of compounds for screening.
The previously mentioned three-component reaction of α-hydroxyketones, oxoacetonitriles, and primary amines provides a direct route to N-substituted 2,5-disubstituted-1H-pyrrole-3-carbonitriles. nih.gov By varying the nature of the three starting materials, a wide range of derivatives can be accessed. For example, using different primary amines allows for the introduction of various substituents at the N-1 position of the pyrrole ring. Similarly, the choice of α-hydroxyketone and oxoacetonitrile determines the substituents at the C-2 and C-5 positions, respectively.
Another approach involves the reaction of 2-(3-chloro-5-phenyl-4H-1,2,6-thiadiazin-4-ylidene)malononitrile with ammonia, which yields 6-amino-4-phenylpyrrolo[2,3-c] wikipedia.orgalfa-chemistry.comnih.govthiadiazine-5-carbonitrile. mdpi.com While this results in a fused heterocyclic system, it demonstrates a strategy for constructing a pyrrole ring with an amino group at a position adjacent to the ring fusion and a cyano group.
Synthetic Routes Utilizing α-Hydroxyketones and Malononitrile (B47326)
A one-step, three-component reaction provides an efficient route to N-substituted 2,3,5-functionalized 3-cyanopyrroles. This method involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov The reaction is typically catalyzed by acetic acid in ethanol at elevated temperatures, yielding the desired pyrrole derivatives with high atom economy, as water is the only byproduct. nih.gov This approach is noted for its broad substrate scope and mild reaction conditions. nih.gov For instance, the reaction of D-(+)-fructose, benzoylacetonitrile, and benzylamine in the presence of acetic acid in ethanol at 70°C produces 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile in good yield. nih.gov
A plausible mechanism for this transformation involves the initial acid-catalyzed reaction between the α-hydroxyketone and the primary amine to form an imine intermediate. This is followed by reaction with the oxoacetonitrile to generate an enaminone, which then undergoes cyclization and dehydration to afford the final pyrrole product. nih.gov
Reductive Cyclization Strategies from Iminopyridazine and Dihydropyridazines
Information on the direct synthesis of this compound through reductive cyclization of iminopyridazines or dihydropyridazines is not prominently featured in the reviewed literature. While these strategies are common for the formation of other heterocyclic systems, their specific application to this particular pyrrole derivative requires further investigation.
Introduction of the Nitrile Functionality (e.g., Cyanation with Chlorosulfonyl Isocyanate)
The direct introduction of a nitrile group onto a pre-formed pyrrole ring is a key strategy for the synthesis of pyrrole-3-carbonitriles. Chlorosulfonyl isocyanate (CSI) has proven to be a versatile reagent for this purpose. cdnsciencepub.comcdnsciencepub.com CSI can react with pyrroles, even those bearing electron-withdrawing groups, to introduce the cyano group. cdnsciencepub.comcdnsciencepub.com The strategic placement of an electron-withdrawing group at the 2-position of the pyrrole ring can direct the cyanation to the 4-position. cdnsciencepub.com The initially formed N-chlorosulfonyl amide is readily converted to the corresponding nitrile. cdnsciencepub.comcdnsciencepub.com This method has been successfully employed in the synthesis of pyrrole-3-carbonitrile and its 1-methyl analog. cdnsciencepub.comcdnsciencepub.com
The reaction conditions for cyanation with CSI are crucial. The use of N,N-dimethylformamide (DMF) as a solvent at low temperatures is advantageous as it does not react with CSI. cdnsciencepub.com The pyrrole reacts first with CSI, and upon warming, the intermediate reacts with DMF to yield the nitrile, a process that helps to minimize the formation of dicyanated byproducts. cdnsciencepub.com
| Reagent | Substrate | Key Features | Reference |
| Chlorosulfonyl isocyanate (CSI) | Substituted pyrroles | Allows for selective cyanation, particularly at the 4-position with a 2-substituent. | cdnsciencepub.comcdnsciencepub.com |
| Chlorosulfonyl isocyanate (CSI) | Pyrrole | Reaction with CSI followed by treatment with DMF improves yield and reduces byproducts. | cdnsciencepub.com |
Metal-Catalyzed Synthetic Routes (e.g., Palladium-Catalyzed Decarboxylative Reactions, Gold-Catalyzed Hydroamination/Cyclization)
Metal-catalyzed reactions offer powerful and selective methods for the synthesis of substituted pyrroles.
Palladium-Catalyzed Reactions: Palladium catalysts, particularly palladium-on-carbon (Pd/C), are effective in various synthetic transformations leading to pyrrole derivatives. researchgate.net These include reduction reactions and cross-coupling reactions. researchgate.net While direct palladium-catalyzed synthesis of this compound is not extensively detailed, related methodologies like the hydrogenative deprotection of N-benzyl groups using a combination of Pd/C and niobic acid-on-carbon highlight the utility of palladium in pyrrole chemistry. researchgate.net
Gold-Catalyzed Reactions: Gold catalysts have emerged as highly effective for the synthesis of substituted pyrroles through hydroamination and cyclization reactions. acs.orgrsc.org Gold(I) complexes, in particular, can catalyze the cascade hydroamination/cyclization of α-amino ketones with alkynes to form multisubstituted pyrroles. acs.org This method is valued for its high regioselectivity and tolerance of a wide range of functional groups. acs.org The proposed mechanism involves the gold-catalyzed hydroamination of the α-amino ketone with a terminal alkyne to form an enamine intermediate, which then undergoes a gold-promoted cyclization to yield the pyrrole. acs.org On-surface gold-catalyzed intramolecular hydroamination/cyclization (IHC) reactions have also been demonstrated, offering a high-yield route to fused pyrrole systems. rsc.org
| Catalyst | Reactants | Key Features | Reference |
| Gold(I) complexes | α-Amino ketones, Alkynes | High regioselectivity, wide functional group tolerance. | acs.org |
| Gold (on-surface) | Alkyne-functionalized precursors | High yield, facilitates complete cyclization to form multiple pyrrole moieties. | rsc.org |
| Palladium-on-carbon (Pd/C) | Various pyrrole precursors | Used in hydrogenation and cross-coupling reactions. | researchgate.net |
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has become a valuable tool in the synthesis of nitrogen-containing heterocycles, including pyrroles, offering significant advantages over conventional heating methods. rsc.orgbeilstein-journals.orgtandfonline.comrsc.org These advantages include dramatically reduced reaction times, increased yields, and often cleaner reactions with higher product purity. rsc.orgtandfonline.comrsc.org
Microwave-assisted protocols have been successfully applied to the synthesis of various pyrrole derivatives. For example, the synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles has been achieved using microwave irradiation. rsc.org Multicomponent reactions, which are inherently efficient, can be further enhanced by microwave assistance. A three-component reaction of N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, and amines in acetic acid under microwave irradiation provides an efficient route to 5-arylaminopyrrolo[2,3-d]pyrimidines. beilstein-journals.org Many of these microwave-assisted syntheses are also more environmentally friendly, as they can often be performed in water or under solvent-free conditions. rsc.orgtandfonline.comrsc.org
Solvent-Free Condensation and Subsequent Reduction Sequences
Solvent-free reaction conditions represent a key aspect of green chemistry, and their application to pyrrole synthesis has been explored. mdpi.com Three-component syntheses of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds have been achieved by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide under solvent-free conditions. mdpi.com This method provides moderate to good yields of the desired products. mdpi.com
Furthermore, solvent-free protocols have been utilized in microwave-assisted syntheses, combining the benefits of both techniques for a more sustainable and efficient process. rsc.orgtandfonline.comrsc.org For instance, the reaction of cis-1,4-dichloro-2-butene (B23561) with various amines on silica (B1680970) gel under microwave irradiation without a solvent yields N-substituted pyrrole derivatives. tandfonline.com
Phase Transfer Catalysis in Pyrrole-3-carbonitrile Synthesis
Phase transfer catalysis (PTC) offers a practical and efficient methodology for the synthesis of heterocyclic compounds, including pyrrole derivatives. tandfonline.com This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. The synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles has been successfully achieved using PTC. tandfonline.com
Both liquid-liquid and solid-liquid PTC conditions have been investigated for this transformation. In a typical liquid-liquid PTC setup, the reaction of N-aryl-2-chloroacetamides with malononitrile is carried out in a biphasic system of dichloromethane (B109758) and aqueous potassium hydroxide, with a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663). tandfonline.com For solid-liquid PTC, the reaction is performed in a solvent like acetonitrile (B52724) with solid potassium hydroxide and a catalyst, often a crown ether like 18-crown-6, which has shown to give superior results. tandfonline.com
| Catalyst | Reaction Type | Key Advantages | Reference |
| Tetrabutylammonium hydrogen sulfate (TBHSO4) | Liquid-Liquid PTC | Facilitates reaction between immiscible phases. | tandfonline.com |
| 18-crown-6 | Solid-Liquid PTC | Provides good yields in the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. | tandfonline.com |
Chemical Reactivity and Transformation Mechanisms of 5 Amino 1h Pyrrole 3 Carbonitrile
Reactivity at the Amino Group
The exocyclic amino group at the C5 position of the pyrrole (B145914) ring is a key center of reactivity. Its nucleophilic character drives many of the characteristic reactions of 5-amino-1H-pyrrole-3-carbonitrile, enabling the synthesis of a diverse array of derivatives through substitution, acylation, condensation, and cyclization reactions.
Nucleophilic Substitution Reactions with Electrophiles
The amino group of this compound and its derivatives readily acts as a nucleophile, attacking various electrophilic centers. This reactivity is fundamental to its role as a precursor in the synthesis of functionalized pyrroles. For instance, the reaction of related amino-heterocycles with electrophiles like chloroacetyl chloride proceeds via nucleophilic attack by the amino nitrogen, leading to the formation of an amide bond. mdpi.com This type of reaction showcases the amino group's capacity to engage in substitution reactions, displacing a leaving group on an electrophilic substrate.
Similarly, the reaction of 3,3-diaminoacrylonitriles, precursors to aminopyrroles, with electrophilic acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) demonstrates the nucleophilic nature of the amino functionality, which initiates a cascade of reactions to form substituted pyrrole rings. nih.govresearchgate.net These reactions underscore the general principle that the amino group on the pyrrole ring is a potent nucleophilic site for forging new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation Reactions Leading to N-Acylamide and Imide Derivatives
Acylation of the amino group in this compound provides a straightforward route to N-acylamide derivatives. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides. The reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.
A pertinent example is the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a structural analog, with chloroacetyl chloride. mdpi.com This reaction yields the corresponding 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, demonstrating the facile N-acylation of the exocyclic amino group. mdpi.com The presence of the methoxycarbonyl group in similar heterocyclic amines, like methyl 5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate, influences the susceptibility to acetylation, indicating that substituents on the heterocyclic ring can modulate the reactivity of the amino group. bibliotekanauki.pl The resulting N-acylpyrroles are valuable intermediates for further synthetic manipulations. organic-chemistry.org
| Reactant | Acylating Agent | Product | Reference |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |
| Methyl 5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate | Acetic anhydride | Methyl 1-acetyl-5-amino-1H- mdpi.comresearchgate.netnih.govtriazole-3-carboxylate | bibliotekanauki.pl |
Condensation Reactions with Carbonyl Compounds
The reaction of the primary amino group of this compound with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of imines (Schiff bases), which are versatile intermediates themselves.
The condensation of this compound derivatives with various aromatic or heteroaromatic aldehydes proceeds readily to form the corresponding N-(pyrrol-2-yl)imines, also known as Schiff bases or azomethines. wikipedia.orgnih.gov This reaction typically involves the nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. researchgate.netyoutube.com
For example, the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with substituted benzaldehydes or pyridine-4-carbaldehyde under solvent-free conditions efficiently produces a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles. researchgate.netnih.gov Similarly, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with a range of aromatic aldehydes in an ethanol (B145695)/acetic acid mixture to yield the corresponding Schiff bases. researchgate.net These N-(pyrrol-2-yl)imines are key synthetic intermediates for a variety of other valuable compounds. nih.gov
| Pyrrole Reactant | Aldehyde | Schiff Base Product | Reference |
| 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | p-Chlorobenzaldehyde | (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | researchgate.netnih.gov |
| 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | 2,4-Dichlorobenzaldehyde | (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | researchgate.netnih.gov |
| 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | Pyridine-4-carbaldehyde | (E)-1-tert-butyl-5-[(pyridin-4-ylmethylene)amino]-1H-pyrrole-3-carbonitrile | researchgate.netnih.gov |
| 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 2-Hydroxybenzaldehyde | 2-[(2-Hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | researchgate.net |
The imine double bond (C=N) in the Schiff bases derived from this compound can be selectively reduced to afford stable secondary amines. This two-step sequence of condensation followed by reduction provides an efficient pathway to N-substituted aminopyrroles.
The reduction is commonly carried out using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol (B129727) or a dichloromethane (B109758)/methanol mixture. researchgate.netnih.govmdpi.com For instance, the (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles are effectively reduced by NaBH₄ to yield the corresponding 1-tert-butyl-5-(arylmethylamino)-1H-pyrrole-3-carbonitriles. researchgate.netnih.gov This method represents a reliable route for converting the initially formed Schiff bases into their saturated secondary amine counterparts, which are also valuable scaffolds in medicinal chemistry.
| Schiff Base Precursor | Reducing Agent | Secondary Amine Product | Reference |
| (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | Sodium borohydride (NaBH₄) | 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile | researchgate.netnih.gov |
| (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | Sodium borohydride (NaBH₄) | 1-tert-butyl-5-[(2,4-dichlorobenzyl)amino]-1H-pyrrole-3-carbonitrile | researchgate.netnih.gov |
Participation in Annulation and Ring-Closure Reactions to Form Fused Heterocycles
This compound is an excellent substrate for annulation and ring-closure reactions, serving as a building block for the synthesis of fused heterocyclic systems. The presence of the nucleophilic amino group, combined with the reactivity of the pyrrole ring itself, allows for the construction of new rings fused to the pyrrole core.
One notable application is in the synthesis of heteroannulated 7-azaindoles. uni-rostock.de The reaction of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with 2-chloro-3-formylindole derivatives, which act as halovinyl-aldehydes, leads to the formation of a fused pyridine (B92270) ring, resulting in the 7-azaindole (B17877) scaffold. uni-rostock.de The chlorine atom on the indole (B1671886) reactant is crucial for facilitating the annulation process. uni-rostock.de Similarly, related amino-heterocycles like 3-amino-1H-pyrazole-4-carbonitriles undergo regioselective condensation with bidentate electrophiles to yield fused pyrazolo[1,5-a]pyrimidines. mdpi.com These reactions highlight the utility of aminopyrroles and their analogs in domino reactions and cyclocondensations to create diverse and complex polycyclic aromatic systems. uni-rostock.denih.gov
Reactivity at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This reactivity is central to several important transformations of this compound.
Hydrolysis to Carboxamide Functionality
The nitrile group can be hydrolyzed to a carboxamide, which can then be further hydrolyzed to a carboxylic acid. pressbooks.publumenlearning.com This reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule, acting as a nucleophile, then attacks this carbon. lumenlearning.comlibretexts.org Following a proton transfer and tautomerization, an amide is formed. pressbooks.publumenlearning.com Further hydrolysis of the amide yields a carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt. pressbooks.pubchemguide.co.uk
The general mechanism for nitrile hydrolysis is a two-stage process, first yielding an amide and then a carboxylic acid or its corresponding salt. chemguide.co.uk
1,3-Dipolar Cycloaddition Reactions (e.g., to Form Tetrazoles)
The nitrile group of this compound can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. nih.gov
This reaction is a type of "click chemistry" transformation, known for its high efficiency and specificity. nih.gov The [3+2] cycloaddition between the nitrile and an azide (B81097), such as sodium azide or hydrazoic acid, is a common method for synthesizing 5-substituted-1H-tetrazoles. nih.govnih.gov The resulting tetrazole ring is a bioisostere of a carboxylic acid group, meaning it has similar physical and chemical properties, which is a valuable feature in medicinal chemistry. nih.gov The acidic nature of the N-H bond in the tetrazole ring allows for further functionalization. nih.gov
General Reactivity of the Pyrrole Ring and Substituents
The pyrrole ring itself, along with its amino and potential N-substituents, offers additional sites for chemical modification.
Strategies for N-Substitution and Debenzylation Reactions
The nitrogen atom of the pyrrole ring can be substituted with various groups. For instance, N-substitution of pyrrole can be achieved with alkyl halides, sulfonyl chlorides, or benzoyl chloride, often in the presence of a base. organic-chemistry.org A common N-substituent used in the synthesis of pyrrole derivatives is the benzyl (B1604629) group, as seen in 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile. bldpharm.com
Debenzylation, the removal of the benzyl group, is a crucial step in many synthetic pathways to introduce further diversity. This can be accomplished through various methods, including catalytic hydrogenation.
Ring-Opening Reactions for the Construction of Novel Heterocyclic Systems
The pyrrole scaffold can be utilized as a building block for more complex heterocyclic structures through ring-opening reactions. uni-rostock.de For instance, the reaction of 1-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone involves an intramolecular attack on the nitrile carbon, leading to a ring-opening of the pyrrolizine system and the formation of a new 2,2'-bipyrrole (B130514) derivative. mdpi.com
Furthermore, 5-aminopyrrole derivatives can serve as precursors in condensation reactions to form fused heterocyclic systems. For example, they can react with various bidentate electrophiles to yield fused pyrimidine (B1678525) rings, such as pyrazolo[1,5-a]pyrimidines. mdpi.com These reactions highlight the utility of the pyrrole core in diversity-oriented synthesis to access a wide range of heterocyclic compounds. frontiersin.org
Computational and Theoretical Studies on 5 Amino 1h Pyrrole 3 Carbonitrile and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a cornerstone for studying organic molecules.
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For flexible molecules, conformational analysis is performed to identify various low-energy spatial arrangements (conformers) and determine the global minimum energy structure. gelisim.edu.tr
DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. gelisim.edu.trresearchgate.net This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, representing a stable conformer. For molecules with rotatable bonds, such as the amino group in 5-amino-1H-pyrrole-3-carbonitrile, different starting geometries are used to explore the conformational space and identify the most stable structure. researchgate.netnih.gov Studies on related amino acids and heterocyclic compounds demonstrate that this process is crucial for obtaining accurate predictions of other molecular properties. gelisim.edu.trnih.gov
Table 1: Example of Calculated Geometric Parameters for a Pyrrole (B145914) Derivative (Note: This data is illustrative for a related pyrrole structure, as specific published data for this compound is not available).
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | N-C | 1.370 Å |
| C(2)–C(3) | 1.382 Å | |
| C(3)–C(4) | 1.417 Å | |
| Bond Angle | C-N-C | 109.8° |
| N-C-C | 107.7° | |
| C-C-C | 107.4° | |
| Data adapted from a study on the parent pyrrole ring. researchgate.net |
Once the geometry is optimized, DFT is used to investigate the electronic properties of the molecule. These properties are key to understanding its reactivity, stability, and optical characteristics.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electron density into localized bonds and lone pairs, providing insights into hybridization and intramolecular interactions like hyperconjugation. rsc.org This helps to understand charge transfer within the molecule, which is crucial for its reactivity. researchgate.net For instance, in related molecules, NBO analysis has been used to study charge delocalization and the stability conferred by specific substituent groups. rsc.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.net
Table 2: Example of Calculated Electronic Properties for a Pyrrole Derivative (Note: This data is illustrative, based on general findings for substituted pyrroles).
| Property | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (Optical Band Gap) | ΔE | 3.5 to 5.0 |
| Values are representative based on studies of pyrrole derivatives. researchgate.net |
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an experimental IR spectrum. For this compound, key predicted vibrations would include the N-H stretching of the amino group and the pyrrole ring, and a strong, characteristic C≡N (nitrile) stretching frequency, typically observed around 2200-2260 cm⁻¹. nih.gov Comparing the calculated spectrum with the experimental one helps in the complete assignment of vibrational modes. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net Calculations are often performed in a simulated solvent environment (e.g., using the PCM model) to better match experimental conditions. researchgate.net The predicted chemical shifts for the protons and carbons in the pyrrole ring and its substituents can be directly correlated with experimental spectra to verify the molecular structure. nih.gov
Quantum chemical methods are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely mechanism for a given transformation. nih.gov For reactions involving the synthesis of pyrrole derivatives, DFT can be used to model the step-by-step process, such as the initial nucleophilic attack, subsequent cyclization, and final aromatization steps. nih.gov This provides a detailed understanding of the reaction kinetics and thermodynamics, helping to explain why certain products are formed and how reaction conditions can be optimized.
Density Functional Theory (DFT) Applications
Molecular Modeling and Docking Studies
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking are used to study how a molecule interacts with a biological target, typically a protein or enzyme. These studies are central to computer-aided drug design.
Molecular docking simulations predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a pyrrole derivative) when bound to the active site of another (the receptor, e.g., an enzyme). nih.gov The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net
Although specific docking studies for this compound are not prominent in the literature, its analogs have been extensively studied as inhibitors of various enzymes, such as kinases and DNA gyrase. nih.govtandfonline.comrsc.org In these studies, the pyrrole core often serves as a scaffold that anchors the molecule in the enzyme's binding pocket. The amino and nitrile groups can form crucial hydrogen bonds with amino acid residues, enhancing binding affinity and selectivity. nih.gov The results from these simulations provide critical insights for designing more potent and selective inhibitors. rsc.org
Table 3: Example of Molecular Docking Results for a Pyrrole-Based Kinase Inhibitor (Note: This data is from a study on a pyrrolo[3,2-d]pyrimidine derivative, illustrating the type of information obtained from docking studies).
| Target Enzyme | Ligand (Pyrrole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR | Compound 9a | -9.15 | Leu820, Val702, Lys721 |
| CDK-2 | Compound 9a | -8.76 | Ile10, Val64, Phe80 |
| EGFR | Compound 9c | -9.32 | Leu694, Val702, Cys773 |
| CDK-2 | Compound 9c | -9.01 | Ile10, Ala31, Leu134 |
| Data adapted from a study on pyrrolo[3,2-d]pyrimidine derivatives targeting EGFR and CDK-2 kinases. nih.gov |
Prediction of Binding Interactions with Biological Targets
Computational modeling has become an indispensable tool in predicting how small molecules like this compound and its derivatives interact with biological macromolecules. Molecular docking and molecular dynamics simulations are principal techniques used to elucidate these interactions at an atomic level, providing insights into the binding modes and affinities of potential drug candidates.
Similarly, in the search for new antimicrobial agents, computational studies have been applied to pyranopyrazole analogs, which share structural similarities with the pyrrole-carbonitrile core. tandfonline.com Molecular dynamics simulations have been employed to support the potent antimicrobial activity of these compounds, which are designed to target microbial DNA gyrase. tandfonline.com These simulations can predict the stability of the ligand-enzyme complex over time and highlight the key residues involved in the binding, corroborating experimental findings and explaining the mechanism of action. tandfonline.com
The predictive power of these computational methods allows researchers to screen virtual libraries of this compound analogs against various biological targets, prioritizing the most promising candidates for chemical synthesis and further experimental evaluation.
Computational Approaches to Structure-Binding Relationships
Understanding the relationship between a molecule's structure and its binding affinity is fundamental to drug design. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Kinetics Relationship (QSKR) models, are pivotal in this endeavor. nih.gov These methods aim to build mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity or binding kinetics. nih.gov
For derivatives of related heterocyclic compounds like 5-amino-1H-pyrazole-4-carbonitriles, the Hammett equation, a linear free-energy relationship, has been used to clarify how different substituents on the molecule influence reaction energetics. nih.gov By plotting the logarithm of reaction rate constants against substituent constants (σ), researchers can discern patterns that explain the electronic effects of various functional groups on the molecule's reactivity and, by extension, its potential binding interactions. nih.gov
The development of these structure-binding relationship models relies on analyzing a series of related compounds to understand how modifications to the molecular scaffold affect the target interaction. nih.gov For example, integrating molecular dynamics (MD) simulations with experimental binding data can reveal how the structure, self-association, and amino acid composition of a molecule collectively determine its adhesion and binding modality to a target surface. nih.govresearchgate.net This approach allows for a deeper understanding beyond simple affinity, exploring the kinetics and thermodynamics of the binding process. nih.govnih.gov By systematically modifying the this compound scaffold and computationally modeling the effects of these changes, researchers can establish robust structure-binding relationships to guide the rational design of new and more effective molecules.
Integration of Theoretical and Experimental Data in Chemical Research
The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. Theoretical predictions provide valuable guidance for experimental design, while laboratory results serve to validate and refine computational models. This iterative cycle accelerates the discovery and optimization of novel compounds.
In the development of new anticancer agents based on the 1H-pyrrole scaffold, computational docking studies are first used to design molecules with optimal binding features for targets like EGFR and CDK2. nih.gov The most promising candidates are then synthesized, and their biological activity is evaluated through in-vitro assays. nih.gov For example, certain pyrrolo[3,2-d]pyrimidine derivatives, designed with computational input, have shown potent anticancer activity, with IC₅₀ values as low as 0.009 µM against HCT-116 cancer cells. nih.gov
Similarly, research on pyrrolo[2,3-c] nih.govtandfonline.comsigmaaldrich.comthiadiazine analogs combines synthesis with detailed characterization using techniques like NMR spectroscopy and single-crystal X-ray diffraction (SC-XRD). mdpi.com This experimental data provides concrete evidence for the molecular structure and intermolecular interactions, such as hydrogen bonding. mdpi.com This information can then be used to inform and validate theoretical proposals for the reaction mechanism, creating a comprehensive understanding of the compound's chemical behavior. mdpi.com
The process of discovering solid-binding peptides also highlights this integration, where protein engineering and surface plasmon resonance (SPR) characterization are combined with MD simulations. nih.govresearchgate.net The experimental data on binding kinetics and affinity is used to build and validate computational models that, in turn, provide a detailed picture of the binding mechanism at the molecular level. nih.govresearchgate.net This integrated approach, combining theoretical prediction with empirical evidence, is crucial for transforming foundational chemical structures like this compound into optimized, functional molecules for a range of applications.
Data Tables
Table 1: Summary of Computational Findings for this compound and Analogs
| Compound Class/Analog | Biological Target(s) | Computational Method(s) Used | Key Finding | Reference(s) |
| Fused 1H-pyrrole derivatives | EGFR, CDK2 | Molecular Docking | Prediction of binding modes and affinity within the ATP binding pocket of kinases. | nih.gov |
| Pyrano[2,3-c]pyrazole-5-carbonitrile analogs | DNA Gyrase | Molecular Dynamics Simulation | Supported potent antimicrobial activity and inhibition of the target enzyme. | tandfonline.com |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | Not specified | Hammett Plot Analysis | Clarified the influence of substituent effects on reaction energetics. | nih.gov |
| Car9 solid-binding peptide | Silica (B1680970) Surface | MD Simulations, Rosetta Predictions | Revealed that high-affinity binding is dominated by electrostatic contributions and cooperative interactions. | nih.govresearchgate.net |
Role of 5 Amino 1h Pyrrole 3 Carbonitrile As a Synthetic Intermediate and Precursor
Building Block for Fused and Polycyclic Heterocyclic Ring Systems
The strategic placement of the amino and cyano groups on the pyrrole (B145914) ring makes 5-amino-1H-pyrrole-3-carbonitrile an ideal starting material for annulation reactions, where an additional ring is fused onto the pyrrole scaffold. This has been effectively demonstrated in the synthesis of several medicinally important heterocyclic systems.
Synthesis of 7-Azaindole (B17877) Derivatives
The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a prominent scaffold in medicinal chemistry. This compound serves as a key precursor for constructing this bicyclic system by forming the pyridine (B92270) ring onto the existing pyrrole. A notable method involves the reaction of N-substituted 5-amino-1H-pyrrole-3-carbonitriles with various electrophilic partners that provide the necessary carbon atoms to complete the pyridine ring. uni-rostock.de
One-pot, three-component cyclocondensation reactions have proven efficient for this purpose. For instance, the reaction of an N-substituted 2-amino-4-cyanopyrrole (a tautomeric form or derivative of the title compound), an aldehyde, and an active methylene (B1212753) compound can lead to highly substituted 7-azaindole derivatives.
Construction of Pyrrolo[2,3-b]pyridine Scaffolds
The construction of the pyrrolo[2,3-b]pyridine scaffold, the systematic name for 7-azaindole, from this compound relies on the formation of the fused pyridine ring. The amino group of the pyrrole acts as a nucleophile, while the carbon adjacent to the nitrile group can also participate in cyclization, often after an initial reaction with a suitable three-carbon electrophile.
A key strategy involves a domino reaction where the pyrrole attacks a carbonyl compound, leading to an annulated intermediate that subsequently aromatizes to form the stable pyrrolo[2,3-b]pyridine system. The specific reagents and conditions dictate the substitution pattern on the final product.
Formation of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of biologically significant heterocycles synthesized from this compound. uni-rostock.de The synthesis involves the construction of a pyrimidine (B1678525) ring fused to the pyrrole core. This is typically achieved through the cyclocondensation of the o-aminonitrile system of the pyrrole with a reagent that provides a single carbon atom. wipo.int
Common one-carbon synthons for this transformation include formamide (B127407), formamidine (B1211174) acetate, urea, and guanidine.
Reaction with formamide or formamidine leads to the formation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with urea typically yields 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (7-deazahypoxanthine).
Reaction with guanidine results in the synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine (2-amino-7-deazaadenine). nih.gov
These reactions provide direct access to the core structure of various 7-deazapurine nucleoside analogues, which are widely studied for their potential therapeutic properties. uni-rostock.de
Annulation Reactions with Indoles, Chromones, and Coumarins
The reactivity of this compound has been harnessed in elegant annulation reactions with other heterocyclic systems like indoles, chromones, and coumarins to generate complex, fused structures. uni-rostock.de
With Indoles: A notable reaction involves a domino indole-cleavage/cyclocondensation process. Here, the pyrrole derivative attacks a 3-acylindole in the presence of a Lewis acid like aluminum chloride. This initiates a cascade that results in the cleavage of the indole (B1671886) ring and the formation of a new pyridine ring fused to the original pyrrole, yielding a functionalized 7-azaindole. uni-rostock.de
With Chromones: The reaction with 3-nitrochromone proceeds via a ring-opening of the chromone. The amino group of the pyrrole attacks the chromone, leading to an intermediate that cyclizes and rearranges to form a fused 7-azaindole derivative. uni-rostock.de
With Coumarins: Condensation with 4-chlorocoumarins also serves as a pathway to novel fused systems. The reaction typically proceeds by nucleophilic substitution of the chlorine atom by the amino group of the pyrrole, followed by an intramolecular cyclization to create a new heterocyclic ring fused to the coumarin (B35378) and pyrrole moieties. uni-rostock.de
Table 1: Annulation Reactions of 5-Amino-1-substituted-1H-pyrrole-3-carbonitriles
| Reactant 1 (Pyrrole) | Reactant 2 | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 1-tert-Butyl-5-amino-1H-pyrrole-3-carbonitrile | 3-Benzoyl-1-methylindole | AlCl₃, 1,2-dichloroethane, 80 °C, 24 h | 7-Azaindole derivative | 71% |
| 1-Cyclohexyl-5-amino-1H-pyrrole-3-carbonitrile | 3-Nitrochromone | DMF, 120 °C, 24 h | Fused 7-Azaindole | 65% |
| 1-tert-Butyl-5-amino-1H-pyrrole-3-carbonitrile | 4-Chloro-3-nitrocoumarin | DMF, K₂CO₃, 100 °C, 12 h | Fused Heterocycle | 78% |
This table presents representative data compiled from synthetic studies. uni-rostock.de
Precursor for Complex Molecular Architectures
Beyond fused systems, this compound is a valuable precursor for creating complex, three-dimensional molecular structures, most notably spiro compounds.
Spiro Compounds Featuring Pyrrole Moieties
Spiro compounds, characterized by two rings connected through a single common atom, are of great interest in drug discovery due to their rigid and defined three-dimensional shapes. The use of this compound in multicomponent reactions (MCRs) has emerged as a powerful strategy for synthesizing spiro compounds that incorporate a pyrrole ring.
For example, a three-component reaction involving 5-amino-1-substituted-1H-pyrrole-3-carbonitrile, an aromatic aldehyde, and a 1,2-dicarbonyl compound can lead to the formation of spiro compounds featuring a 1,4-dihydropyridine (B1200194) ring fused to the pyrrole moiety at a spiro center. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. uni-rostock.de
Table 2: Synthesis of Spiro Compounds via Multicomponent Reactions
| Pyrrole Precursor | Aldehyde | Dicarbonyl Compound | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1-tert-Butyl-5-amino-1H-pyrrole-3-carbonitrile | Benzaldehyde | Acenaphthenequinone | Acetic Acid, 120 °C, 8 h | Spiro[acenaphthylene-1,2'-pyrrolo[3,4-b]pyridine] | 85% |
| 1-Cyclohexyl-5-amino-1H-pyrrole-3-carbonitrile | 4-Chlorobenzaldehyde | Isatin | Acetic Acid, 120 °C, 10 h | Spiro[indole-3,2'-pyrrolo[3,4-b]pyridine] | 82% |
This table presents representative data compiled from synthetic studies. uni-rostock.de
Diversification via Three-Component Reactions
Three-component reactions (TCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more reactants in a single step. The inherent reactivity of this compound and its derivatives makes them excellent candidates for such reactions.
Detailed research has demonstrated the application of substituted 5-amino-1H-pyrrole-3-carbonitriles as key building blocks in TCRs to generate diverse and complex heterocyclic frameworks. A notable example is their use in the synthesis of 7-azaindole derivatives, a core structure in many biologically active compounds. nih.gov In these reactions, the pyrrole unit acts as a scaffold upon which new rings are constructed, leveraging the reactivity of both the amino and cyano functionalities to drive the formation of the target molecules. nih.gov This approach highlights the role of the pyrrole compound in generating molecular diversity from simple starting materials in a highly convergent manner.
Table 1: Examples of Three-Component Reactions Involving Pyrrole Scaffolds
| Reactant A | Reactant B | Reactant C | Product Type | Ref |
| 5-Amino-1-substituted-1H-pyrrole-3-carbonitrile | Aromatic Aldehydes | 1,2-Diketones | Fused 7-Azaindole Derivatives | nih.gov |
| α-Hydroxyketones | Oxoacetonitriles | Primary Amines | N-Substituted 3-Cyanopyrroles |
This table illustrates the utility of aminopyrrole derivatives in multicomponent strategies for synthesizing complex heterocyclic systems.
Structure Activity Relationship Sar Investigations of 5 Amino 1h Pyrrole 3 Carbonitrile Analogs: Chemical Perspective
Impact of N-Substitution on Reactivity and Chemical Properties
The nitrogen atom of the pyrrole (B145914) ring (N1) is a key site for modification, and the nature of the substituent at this position significantly influences the electronic environment and reactivity of the entire molecule. Both N-alkylation and N-acylation are common transformations that modulate the chemical properties of the 5-amino-1H-pyrrole-3-carbonitrile scaffold.
N-alkylation, the introduction of an alkyl group at the N1 position, generally increases the electron density of the pyrrole ring through an inductive effect. This, in turn, can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack. For instance, the synthesis of N-substituted pyrroles can be achieved with high regioselectivity using alkyl halides in ionic liquids. mdpi.com The presence of a bulky N-substituent, such as a tert-butyl group, can also provide steric hindrance, influencing the regioselectivity of subsequent reactions.
In contrast, N-acylation introduces an electron-withdrawing acyl group, which significantly decreases the electron density of the pyrrole ring. This deactivating effect makes the ring less reactive towards electrophilic substitution. The synthesis of N-acylamides of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been explored, demonstrating the feasibility of this modification.
The choice between N-alkylation and N-acylation thus provides a powerful tool to tune the reactivity of the pyrrole core, either activating or deactivating it for further chemical transformations.
Influence of Substituents at Pyrrole C4 and C5 Positions on Molecular Behavior
Substituents at the C4 and C5 positions of the this compound ring play a critical role in defining its molecular behavior and reactivity. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—can profoundly alter the electron distribution within the pyrrole ring and influence its participation in various reactions.
The synthesis of polysubstituted pyrroles is a broad area of research, with methods available to introduce a variety of functional groups at different positions. nih.gov For instance, the synthesis of 2,3,5-trisubstituted pyrroles has been achieved through iodine-mediated reactions. nih.gov While specific studies on a wide range of C4 and C5 substituted this compound analogs are not extensively detailed in the available literature, the general principles of pyrrole chemistry suggest that these substitutions are a key strategy for modulating the molecule's chemical properties.
Role of the 3-Carbonitrile Group in Directing Chemical Transformations and Interactions
The 3-carbonitrile group is a powerful functional group that significantly influences the reactivity and directs the chemical transformations of the this compound molecule. Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic substitution, particularly at the adjacent C2 and C4 positions.
One of the most significant roles of the 3-carbonitrile group is its participation in cyclization reactions. It is a key component in the Thorpe-Ziegler reaction, an intramolecular condensation that leads to the formation of a new ring. buchler-gmbh.comwikipedia.orgambeed.comlscollege.ac.innumberanalytics.com This reaction involves the intramolecular attack of a carbanion, generated alpha to one nitrile group, onto the carbon of another nitrile group, ultimately leading to a cyclic enamino-nitrile. This strategy is pivotal in the synthesis of fused heterocyclic systems, such as pyrrolopyrimidines. mdpi.comnih.govnih.gov For example, 2-amino-1,5-disubstituted-4-phenyl-1H-pyrrole-3-carbonitriles can be converted to their 2-ethoxymethylenamino derivatives, which then serve as precursors for pyrrolopyrimidines. nih.gov
Furthermore, the nitrile group itself can undergo various chemical transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. libretexts.orglumenlearning.comsavemyexams.comopenstax.orgyoutube.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. savemyexams.com These transformations allow for the conversion of the 3-carbonitrile group into other valuable functionalities, further expanding the synthetic utility of the this compound scaffold.
Strategic Derivatization for Modulation of Specific Chemical Attributes
Strategic derivatization of this compound allows for the fine-tuning of its chemical attributes, such as solubility and electronic properties, for various applications. These modifications are crucial for tailoring the molecule for specific synthetic purposes or for its incorporation into larger, more complex structures.
To enhance aqueous solubility, polar functional groups can be introduced. For example, the hydrolysis of the 3-carbonitrile group to a carboxylic acid significantly increases the polarity and water solubility of the molecule. libretexts.orglumenlearning.comsavemyexams.comopenstax.orgyoutube.com Similarly, the introduction of substituents bearing hydrophilic moieties, such as hydroxyl or amino groups, through derivatization at the N1, C4, or C5 positions can also improve solubility.
The electronic properties of the pyrrole ring can be modulated by the introduction of electron-donating or electron-withdrawing groups. As discussed previously, N-alkylation increases electron density, while N-acylation decreases it. The introduction of a phenyl group at the C5 position, as seen in 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile, can also influence the electronic character of the molecule through resonance effects. quora.comnih.gov The synthesis of various substituted aminopyrroles demonstrates the feasibility of introducing a wide range of functional groups to systematically alter the electronic landscape of the molecule. nih.gov This modulation of electronic properties is key to controlling the reactivity and directing the outcome of subsequent chemical reactions.
Interactive Data Table: Examples of this compound Analogs and Their Properties
| Compound Name | N1-Substituent | C4-Substituent | C5-Substituent | Key Features/Reactions |
| 5-amino-1-methyl-1H-pyrrole-3-carbonitrile | Methyl | H | H | N-alkylated analog. |
| 5-amino-1-propyl-1H-pyrrole-3-carbonitrile | Propyl | H | H | N-alkylated analog. |
| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | H | Cyano | Chloro | Halogenated at C5. mdpi.com |
| 2-Amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 3,4-dichlorophenyl | Phenyl | Phenyl | Precursor for pyrrolopyrimidines. nih.gov |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | H | H | 2-Fluorophenyl | Aryl substitution at C5. quora.comnih.gov |
Future Research Directions and Emerging Avenues
Development of Eco-Compatible and Atom-Economic Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. semanticscholar.org Future research in the synthesis of 5-amino-1H-pyrrole-3-carbonitrile and its derivatives will prioritize the development of methodologies that are eco-compatible and exhibit high atom economy. researchgate.netrsc.orgrsc.org
Key areas of focus include:
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as palladium on carbon (Pd/C) and zeolites like HZSM-5, presents a significant step forward. researchgate.net These catalysts facilitate easier product purification, reduce waste, and can often be reused across multiple cycles without a significant loss in activity, as demonstrated in the synthesis of various 4,5-substituted 1H-pyrrole-3-carbonitriles. researchgate.net Similarly, nano-catalysts, like copper immobilized on layered double hydroxides, have shown high efficiency and reusability in the synthesis of related heterocyclic carbonitriles. nih.govnih.gov
Green Solvents: A shift away from conventional volatile organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free conditions is a critical goal. semanticscholar.org Water/ethanol mixtures have been successfully used as a solvent system in the synthesis of pyrazole-carbonitriles, offering an eco-friendly approach with the benefits of simple product purification and mild reaction conditions. nih.govnih.gov
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are inherently atom-economical as they combine multiple starting materials in a single step, reducing the need for intermediate isolation and purification, thereby minimizing solvent usage and waste generation. nih.gov Efficient MCRs for synthesizing related pyrazole (B372694) and pyrrole (B145914) derivatives have been developed, highlighting a promising route for the synthesis of this compound. nih.govnih.govrsc.org
An example of a green synthetic approach involves the three-component, one-pot reaction of benzaldehydes, malononitrile (B47326), and phenyl hydrazine (B178648) using a novel nano-catalyst, which proceeds with short reaction times and produces excellent yields under mild conditions. nih.gov This strategy exemplifies the advantages of modern, eco-friendly synthetic methods. nih.govnih.gov
Exploration of Undiscovered Reactivity Pathways and Novel Transformations
While the fundamental reactivity of this compound is established, there remains a vast, unexplored landscape of its chemical potential. Future research will delve into novel reactions and transformations to create complex and previously inaccessible molecular architectures.
Promising areas for exploration include:
Synthesis of Fused Heterocyclic Systems: The aminonitrile functionality of the pyrrole core is a versatile building block for constructing fused ring systems. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related aminonitrile, with hydroxycyclohexanones has been shown to produce novel hexahydropyrazolo[1,5-a]quinazoline derivatives. researchgate.netresearchgate.net Similar strategies can be applied to this compound to explore new fused heterocyclic frameworks.
Knoevenagel Condensation: The reaction of the aminonitrile with aromatic aldehydes can lead to Knoevenagel condensation products, which can serve as intermediates for further derivatization. researchgate.net
Reactions with Electrophiles: The amino group can react with various electrophiles. For example, its reaction with chloroacetyl chloride yields an N-acylated intermediate, which can subsequently react with S-nucleophiles like 3-cyanopyridine-2-thiolates to form hybrid molecules containing both pyrrole and nicotinonitrile units. mdpi.com
Palladium-Catalyzed Reactions: Three-component reactions involving alkyne esters, amines, and alkenes in the presence of a palladium catalyst offer an efficient route to polysubstituted pyrroles. nih.gov Applying such methodologies could unlock new pathways for functionalizing the this compound scaffold.
These investigations will not only expand the chemical space accessible from this starting material but also provide a platform for discovering compounds with unique properties.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount. Future research will rely on a suite of advanced analytical techniques for comprehensive characterization.
| Technique | Application for this compound Derivatives | References |
| ¹H and ¹³C NMR Spectroscopy | Confirms substitution patterns, determines the electronic environment of the pyrrole ring, and identifies functional groups. Hindered rotation around the C-NH₂ bond can sometimes be observed through distinct signals for the amino protons. | rsc.orgresearchgate.netmdpi.com |
| Infrared (IR) Spectroscopy | Identifies key functional groups, such as the characteristic C≡N stretch of the nitrile group (around 2220 cm⁻¹) and N-H stretches of the amino group (around 3340-3450 cm⁻¹). | rsc.orgmdpi.comnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on fragmentation patterns, confirming the molecular formula. High-resolution mass spectrometry (HRMS) offers precise mass measurements. | researchgate.netmdpi.com |
| X-ray Crystallography | Provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. It can also reveal intermolecular interactions like hydrogen bonding and π-π stacking in the solid state. | researchgate.netmdpi.comnih.govnih.gov |
For example, the crystal structure of 6-amino-4-phenylpyrrolo[2,3-c] nih.govrsc.orgbldpharm.comthiadiazine-5-carbonitrile, a related fused pyrrole, was determined by single-crystal X-ray diffraction, confirming the exocyclic amino tautomer and revealing a torsion angle of 48° between the phenyl group and the thiadiazine ring. mdpi.com Such detailed structural analysis is crucial for understanding structure-property relationships.
Interdisciplinary Research Integrating Computational and Synthetic Chemistry Approaches
The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating research. Integrating these approaches will enable a more rational design of experiments and a deeper understanding of the chemical behavior of this compound.
Future interdisciplinary efforts will likely involve:
Quantum-Chemical Modeling: Computational methods like Density Functional Theory (DFT) can be used to model reaction routes and predict the structures and energies of reactants, transition states, and products. This can help in understanding reaction mechanisms, such as the 6π-electrocyclic ring closure proposed in some pyrrole syntheses. nih.gov
In Silico Predictive Analysis: Computational tools can predict various properties, including potential biological targets through protein-ligand docking, bioavailability parameters (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and spectroscopic characteristics. researchgate.net This predictive power can guide the synthesis of derivatives with desired properties.
Mechanism Elucidation: Hammett plot analysis, combining experimental kinetic data with computational parameters, can be used to investigate the electronic effects of substituents on reaction rates, providing insight into reaction mechanisms. nih.gov
By combining the predictive power of computational chemistry with the practical application of synthetic organic chemistry, researchers can more efficiently explore the vast chemical space of this compound, leading to the discovery of novel compounds and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1H-pyrrole-3-carbonitrile and its derivatives?
- Methodology : The compound is typically synthesized via cyclization of nitrile-containing precursors with aldehydes or ketones under acidic/basic conditions. For example, derivatives like 5-acetyl-4-amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile (78% yield) are prepared by reacting aminopyrrole intermediates with acetylating agents in ethanol . Key parameters include solvent choice (ethanol for crystallization), temperature control (reflux), and stoichiometric ratios of reagents.
- Analytical Validation : Confirm purity via melting point analysis (e.g., 212–214°C for 4c) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can spectroscopic data resolve structural ambiguities in substituted 5-amino-1H-pyrrole-3-carbonitriles?
- IR Spectroscopy : Identify functional groups (e.g., NH at ~3400 cm, CN at ~2200 cm) .
- NMR Analysis : Use H NMR to assign substituent positions (e.g., H-5 proton at δ 6.8–7.2 ppm in aryl-substituted derivatives) and C NMR to confirm nitrile carbon resonance (~115 ppm) .
- Contradiction Resolution : Cross-validate with mass spectrometry (e.g., ESI-MS for molecular ion peaks) and X-ray crystallography (e.g., SHELXL refinement for bond-length validation) .
Advanced Research Questions
Q. What strategies improve regioselectivity in synthesizing pyrrolo[3,2-d]pyrimidine derivatives from this compound?
- Methodology : React 3-amino-2-cyanopyrrole with formamide under reflux to form pyrrolo-pyrimidine cores. For example, compound 9 (pyrrolo[3,2-d]pyrimidine-7-carbonitrile) is synthesized via 6–8 hours of reflux in DMF, achieving 65–70% yield .
- Mechanistic Insight : The reaction proceeds through nucleophilic attack at the nitrile carbon, followed by cyclodehydration. Solvent polarity (DMF vs. ethanol) and temperature gradients critically influence regioselectivity .
Q. How do hydrogen-bonding patterns in this compound derivatives affect crystal packing?
- Crystallographic Analysis : Use SHELX software for structure refinement. For example, graph-set analysis (e.g., motifs) reveals NHN and NHO interactions stabilizing layered structures .
- Practical Tip : Employ WinGX/ORTEP for visualizing anisotropic displacement parameters and validating hydrogen-bond geometries .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 and C-4 positions). Solvent effects (PCM model) and transition-state optimization (NEB method) explain observed regiochemistry in arylations .
- Validation : Compare computed IR spectra (e.g., CN stretch at 2235 cm) with experimental data to refine computational models .
Methodological Best Practices
- Synthetic Optimization : Screen solvents (ethanol, DMF) and catalysts (p-TsOH) to enhance yields in multi-step reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for high-purity products .
- Data Reproducibility : Archive raw crystallographic data (CIF files) and deposit in repositories like CCDC for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
